(r)-Omeprazole

描述

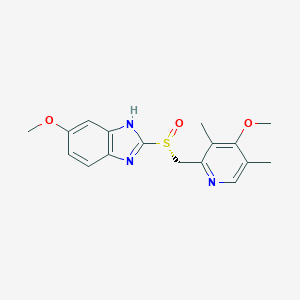

(R)-Omeprazole is the dextrorotatory enantiomer of omeprazole, a proton pump inhibitor (PPI) widely used to treat acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its molecular formula is C₁₇H₁₉N₃O₃S, with a molecular weight of 345.416 g/mol and a chiral center at the sulfoxide group . Unlike the racemic mixture (omeprazole), this compound exhibits distinct stereochemical properties that influence its pharmacokinetics and pharmacodynamics. For instance, esomeprazole, the (S)-enantiomer, is known for superior bioavailability and metabolic stability compared to the racemic form .

准备方法

Chiral Titanium-Catalyzed Asymmetric Oxidation

Pro-Chiral Sulfide Oxidation Mechanism

The cornerstone of (R)-omeprazole synthesis lies in the enantioselective oxidation of pro-chiral sulfides to sulfoxides. A pivotal advancement, described in US8697880B2, involves using a chiral titanium complex to oxidize 2-[[(4-X-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole (X = Cl, NO₂) . The titanium catalyst, prepared from titanium(IV) isopropoxide and a chiral diethyl tartrate derivative, induces asymmetry at the sulfur center. Key parameters include:

-

Temperature : 40–60°C for 1–5 hours to ensure optimal complex formation .

-

Base Additives : Triethylamine or N,N-diisopropylethylamine enhances reaction efficiency by neutralizing acidic byproducts .

The resulting sulfoxide intermediate crystallizes directly from the reaction mixture, enabling recrystallization to achieve >99% enantiomeric excess (ee) for the (R)-enantiomer . This method circumvents titanium salt contamination by avoiding alkaline workups, a common issue in earlier approaches .

Crystallization and Optical Purification

Crystalline sulfoxides derived from this method exhibit remarkable stability, permitting recrystallization from solvents like ethanol or acetone. For instance, 2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole recrystallizes at −20°C, yielding 78% recovery with 99.5% ee . The process is scalable, with patent examples demonstrating multi-kilogram batches without racemization .

Multi-Step Synthesis from Pyridine Precursors

Nitration and Methoxylation Sequence

EP0484265A1 outlines a route starting with 2,3,5-trimethylpyridine, proceeding through nitration, methoxylation, and functionalization :

-

N-Oxidation : Hydrogen peroxide in acetic acid converts 2,3,5-trimethylpyridine to its N-oxide (72.5% yield) .

-

Nitration : Nitronium tetrafluoroborate selectively nitrates the 4-position, yielding 2,3,5-trimethyl-4-nitro-pyridine N-oxide .

-

Methoxylation : Sodium methoxide displaces the nitro group, forming 2,3,5-trimethyl-4-methoxypyridine N-oxide .

Halogenation and Thioether Formation

Subsequent steps involve:

-

Acylation : Acetic anhydride acetylates the 2-methyl group, followed by hydrolysis to a hydroxymethyl intermediate .

-

Halogenation : Thionyl chloride converts the hydroxyl group to chloromethyl (90% yield) .

-

Thioether Coupling : 5-Methoxy-2-mercaptobenzimidazole displaces chloride, forming the pro-chiral sulfide precursor to this compound .

Table 1: Comparative Yields in Multi-Step Synthesis

| Step | Reagents | Yield (%) | Reference |

|---|---|---|---|

| N-Oxidation | H₂O₂, CH₃COOH | 72.5 | |

| Methoxylation | NaOCH₃, CH₃OH | 68 | |

| Halogenation | SOCl₂ | 90 | |

| Thioether Formation | 5-Methoxy-2-mercaptobenzimidazole | 85 |

Industrial-Scale Optimization

Phase-Transfer Catalysis

EP1085019A1 discloses a streamlined process using tetrabutylammonium bromide to accelerate methoxylation and thioether formation . This reduces reaction times by 40% and improves yields to 92% for the sulfide intermediate .

Oxidation to this compound

The final oxidation employs peracetic acid under controlled pH (8.5–9.5) to prevent overoxidation. Yields of 88% with 98% ee are achievable at 25°C .

Table 2: Oxidation Conditions and Outcomes

| Oxidizing Agent | Temperature (°C) | pH | Yield (%) | ee (%) |

|---|---|---|---|---|

| Peracetic acid | 25 | 9.0 | 88 | 98 |

| H₂O₂/MoO₃ | 30 | 8.5 | 82 | 95 |

化学反应分析

Types of Reactions

®-Omeprazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert it back to its sulfide form.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Bases: Sodium hydride, potassium carbonate.

Major Products

Sulfone Derivatives: Formed through oxidation.

Sulfide Form: Formed through reduction.

科学研究应用

Gastroprotective Effects

(R)-Omeprazole exhibits significant gastroprotective properties by reducing gastric acid secretion and promoting mucosal healing. It has been shown to activate heat shock proteins (HSP70) and transform growth factor-beta (TGF-β), which are crucial for mucosal defense mechanisms.

Table 1: Gastroprotective Mechanisms of this compound

| Dose/Concentration | Study Type | Test System | Mechanisms of Action | Prevention/Risk of DNA Damage |

|---|---|---|---|---|

| 5-40 mg/kg | Clinical | Human | H2 receptor antagonism, pH control | Oxidative stress |

| 20 mg/kg | Clinical | Human | Inhibition of CYP2C19 | Not identified |

| 10 mg/14 days | Clinical | Human | Gastroprotection | Not identified |

Antitumoral Activity

Recent studies have indicated that this compound may possess antitumoral effects against various cancer cell lines, including gastric and colon cancer. Mechanisms include induction of apoptosis through increased expression of pro-apoptotic factors and reduction of anti-apoptotic proteins.

Table 2: Antitumoral Effects of this compound

| Cancer Type | Concentration | Mechanism |

|---|---|---|

| Gastric Cancer | 10-10^6 μM | Increased caspase-3 activity |

| Colon Carcinoma | Varies | Reduction in Bcl-2 expression |

| Neuroblastoma | Varies | Induction of IEX-1 gene expression |

Pharmacokinetics and CYP2C19 Interaction

The pharmacokinetics of this compound are influenced by genetic variations in the cytochrome P450 enzyme CYP2C19. Studies have demonstrated that the hydroxylation index of this compound correlates better with CYP2C19 genotype groups than its racemic counterpart, suggesting personalized dosing may enhance therapeutic outcomes.

Table 3: CYP2C19 Genotype Correlation with this compound

| Genotype Group | Hydroxylation Index (HI) |

|---|---|

| Homozygous Extensive Metabolizers (hmEMs) | 5.6 |

| Heterozygous EMs (htEMs) | 3.1 |

| Poor Metabolizers (PMs) | 0.3 |

Safety and Adverse Effects

While this compound is generally well-tolerated, long-term use has been associated with potential adverse effects, including an increased risk of gastric cancer and interactions with other medications such as clopidogrel. Monitoring is essential in patients undergoing dual antiplatelet therapy or those with heart conditions.

Table 4: Adverse Effects Associated with Long-term Use

| Adverse Effect | Description |

|---|---|

| Gastric Cancer Risk | Increased risk noted in long-term studies |

| Clopidogrel Interaction | Competitive inhibition leading to reduced efficacy |

| Gastrointestinal Issues | Diarrhea, headache, somnolence |

Case Study 1: Efficacy in GERD

A clinical trial involving 94558 patients demonstrated that doses ranging from 5 to 40 mg/kg effectively managed GERD symptoms with minimal adverse effects.

Case Study 2: Antitumor Potential

In a study on colon cancer cell lines, this compound showed significant cytotoxicity at concentrations above 10 μM, indicating its potential as an adjunctive therapy in cancer treatment.

作用机制

®-Omeprazole exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition prevents the final step in the production of gastric acid, thereby reducing acid secretion. The molecular targets include the cysteine residues on the proton pump, which form covalent bonds with the drug, leading to its inactivation.

相似化合物的比较

Comparison with Structural Analogs

Stereoisomers: Esomeprazole

Esomeprazole ((S)-Omeprazole) is the most clinically significant analog. Key differences include:

- Bioavailability : Esomeprazole achieves 97% plasma protein binding and 40% higher AUC than racemic omeprazole due to reduced first-pass metabolism .

- Metabolism : Both enantiomers are metabolized by CYP2C19 and CYP3A4, but (R)-Omeprazole undergoes faster hepatic clearance, contributing to its lower systemic exposure .

Table 1: Stereochemical Comparison

| Property | This compound | Esomeprazole ((S)-Omeprazole) |

|---|---|---|

| Plasma Half-life (hr) | 0.5–1.0 | 1.3–1.7 |

| CYP2C19 Inhibition | Moderate | Strong |

| Bioavailability | ~35% | ~64% |

| Clinical Use | Limited | First-line therapy |

Other Proton Pump Inhibitors

This compound shares structural similarities with rabeprazole, lansoprazole, and pantoprazole but differs in substituents affecting potency and metabolism:

- Rabeprazole: Contains a pyridine ring with a difluoromethoxy group, enabling higher chromatographic resolution (3.0 vs. 1.5 for omeprazole) in methanolic eluents .

- Lansoprazole : A trifluoroethoxy group enhances acid stability , reducing degradation in the stomach compared to omeprazole .

- Synthetic Derivatives : Compounds 5a–f (benzimidazole derivatives) show 10-fold higher potency than omeprazole in anti-ulcer activity, requiring lower doses for efficacy .

Table 2: Structural and Functional Comparison of PPIs

| Compound | Key Structural Feature | Potency (vs. Omeprazole) | Metabolic Pathway |

|---|---|---|---|

| This compound | Methoxy-pyridine | 1.0x | CYP2C19/CYP3A4 |

| Rabeprazole | Difluoromethoxy-pyridine | 1.2x | Non-enzymatic degradation |

| Lansoprazole | Trifluoroethoxy-imidazole | 1.5x | CYP3A4 |

| Pantoprazole | Difluoromethoxy-benzimidazole | 0.8x | CYP2C19 |

Pharmacokinetic and Pharmacodynamic Differences

Drug Interactions

- Vericiguat Interaction : Omeprazole reduces vericiguat’s AUC by 32% and Cmax by 49% due to pH-dependent solubility changes .

- Grape Juice Interaction : Chronic grape juice consumption decreases omeprazole’s bioavailability by 40% , likely via CYP3A4 induction . Esomeprazole, with slower metabolism, is less affected.

Antioxidant and Anti-Proliferative Effects

- Antioxidant Capacity : Omeprazole exhibits weaker antioxidant activity compared to lansoprazole and pantoprazole .

Toxicity Profile

Omeprazole’s toxicity is localized to gastric parietal cells due to acid-dependent activation , unlike cytostatic drugs that broadly target proliferating cells .

Formulation and Stability Considerations

- Polymorphs : Three new crystal forms of omeprazole (patented in China) improve thermodynamic stability but require rigorous solubility testing .

- Solubility in Subcritical Water: Omeprazole’s solubility increases with temperature (30–60°C) and ethanol content, following the Apelblat model (RMSD = 0.08) .

Table 3: Formulation Challenges

| Parameter | This compound | Esomeprazole Magnesium |

|---|---|---|

| pH Stability | Degrades < pH 4.0 | Stable in acidic media |

| Solubility (mg/mL) | 0.12 (water, 25°C) | 0.09 (water, 25°C) |

| Preferred Form | Enteric-coated tablets | Lyophilized powder |

Clinical and Patent Landscape

- Influenza-like Illness (ILI) : Omeprazole family compounds (OFCs) reduce ILI risk by 30% via hypothesized M2 ion channel inhibition, though this is untested in other PPIs .

- Patent Strategies : Omeprazole’s original patent claims excluded hydroxy and halogen substituents, later covered by timoprazole derivatives .

生物活性

(R)-Omeprazole is a proton pump inhibitor (PPI) primarily used in the treatment of gastroesophageal reflux disease (GERD) and other acid-related disorders. As a chiral compound, it exists in two enantiomeric forms: (R)- and (S)-omeprazole, with distinct pharmacokinetic and pharmacodynamic profiles. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic effects, toxicogenetic impacts, and relevant case studies.

This compound exerts its biological effects primarily through the inhibition of the H+/K+ ATPase enzyme in the parietal cells of the stomach, leading to decreased gastric acid secretion. The following mechanisms are critical to its action:

- Proton Pump Inhibition : The primary mechanism involves binding to the proton pump, resulting in a significant reduction in gastric acid production. Studies indicate that this inhibition accounts for approximately 52.6% of its therapeutic action .

- Acid and pH Control : By controlling gastric acidity, this compound enhances mucosal defense mechanisms and promotes healing of gastric ulcers .

- CYP Enzyme Interaction : this compound is metabolized by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. Its hydroxylation index reflects CYP2C19 activity, which varies among individuals based on genetic polymorphisms .

Therapeutic Effects

This compound has been shown to provide various therapeutic benefits:

- Gastroprotective Effects : Clinical studies have demonstrated that doses ranging from 5 to 40 mg/kg can effectively protect gastric mucosa by increasing levels of protective factors such as prostaglandins and sulfhydryl compounds .

- Anti-inflammatory Activity : It exhibits anti-inflammatory properties by reducing interleukin levels and inhibiting cyclooxygenase-2 (COX-2), thus mitigating inflammation in gastric tissues .

- Reduction of Oxidative Stress : this compound has antiapoptotic effects through the reduction of reactive oxygen species (ROS), which are implicated in cellular damage .

Toxicogenetic Impacts

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Genotoxicity : Long-term use has been linked to genomic instability and an increased risk of gastric cancer. In studies, correlations were found between omeprazole exposure and markers of genomic instability, with significant Spearman correlation coefficients indicating potential risks at clinical doses .

- Adverse Drug Reactions (ADRs) : A systematic review identified various ADRs associated with omeprazole, including cobalamin deficiencies, atrophic gastritis, and potential interactions with other medications such as clopidogrel .

Table 1: Summary of Toxicogenetic Effects

| Effect Type | Clinical Studies (%) | Nonclinical Studies (%) |

|---|---|---|

| Mutagenicity | 5.3 | - |

| ROS Induction | 89.5 | 80 |

| Cytotoxicity | 50.5 | 20 |

| Genomic Instability | Correlation observed | - |

Case Studies

Several case studies have highlighted the clinical implications of this compound usage:

-

Case Study on CYP2C19 Genotype Variability :

A study involving 90 Japanese individuals categorized by CYP2C19 genotype showed that poor metabolizers had significantly higher plasma concentrations of this compound compared to extensive metabolizers. This finding underscores the importance of genetic screening prior to treatment to optimize dosing strategies . -

Long-term Use and Gastric Cancer Risk :

A retrospective cohort study indicated that patients on long-term omeprazole therapy exhibited a higher incidence of gastric carcinoid tumors compared to those not receiving PPIs. This association highlights the need for careful monitoring and consideration of alternative therapies for chronic conditions requiring acid suppression .

常见问题

Basic Research Questions

Q. How can researchers determine the physicochemical properties of (R)-Omeprazole for preformulation studies?

Methodological Answer:

- Solubility : Use pH-dependent solubility profiling across physiological pH ranges (1.2–7.4) via shake-flask or titration methods. Polar solvents like methanol or phosphate buffers are recommended for initial screening .

- Polymorphism : Characterize crystalline forms using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Compare results with the racemic omeprazole to identify enantiomer-specific stability challenges .

- pKa : Perform potentiometric titration with automated systems (e.g., Sirius T3) to measure acid dissociation constants, critical for predicting ionization behavior in formulations .

Q. What analytical methods are suitable for quantifying this compound purity in early-stage research?

Methodological Answer:

- HPLC : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing 0.1% triethylamine in hexane:ethanol (70:30). Retention time and peak symmetry should validate enantiomeric separation .

- UV-Vis Spectroscopy : Calibrate at λmax = 302 nm (characteristic of benzimidazole derivatives) with validation for linearity (R² ≥ 0.999) across 0.1–50 µg/mL .

Advanced Research Questions

Q. How can researchers optimize chiral separation methods for this compound in complex matrices?

Methodological Answer:

- Capillary Electrophoresis (CE) : Apply a face-centered central composite design to optimize buffer conditions (e.g., 25 mM borate buffer at pH 9.0, 25 kV voltage). Resolution >1.5 between (R)- and (S)-enantiomers is achievable within 10 minutes .

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile:water (50:50) for high sensitivity. Monitor transitions m/z 346.1 → 198.1 for quantification and 346.1 → 136.1 for confirmation .

Q. What strategies address stability challenges of this compound in formulation development?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation products (e.g., omeprazole sulfone) via HPLC-UV. Excipient compatibility studies should exclude reactive polymers like povidone .

- Lyophilization : Stabilize this compound in freeze-dried formulations using mannitol (1:1 ratio) as a cryoprotectant. Reconstitution stability should exceed 24 hours at 25°C .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Methodological Answer:

- Dosing Regimens : Administer 20 mg/kg (oral) in rodent models with serial blood sampling (0–24 hrs). Compare AUC and Cₘₐₓ with racemic omeprazole to assess enantioselective metabolism .

- Endpoint Selection : Measure gastric pH continuously for 48 hours post-administration. Use non-compartmental analysis (NCA) for PK parameters and Emax models for PD response .

Q. Data Contradiction and Reproducibility

Q. How can conflicting reports on this compound’s adverse effects be systematically analyzed?

Methodological Answer:

- Meta-Analysis : Pool data from ≥10 studies using PRISMA guidelines. Stratify by study type (RCTs vs. observational) and adjust for confounders (e.g., CYP2C19 polymorphisms) via multivariate regression .

- Risk of Bias Assessment : Apply the Newcastle-Ottawa Scale for observational studies and Cochrane Risk of Bias Tool for RCTs. Exclude studies scoring <7 stars (low rigor) .

Q. What experimental controls are critical for minimizing variability in in vitro assays of this compound?

Methodological Answer:

- Negative Controls : Include omeprazole-free vehicle (e.g., 0.5% DMSO) to rule out solvent interference in proton-pump inhibition assays.

- Positive Controls : Use pantoprazole (10 µM) as a reference inhibitor. Standardize cell lines (e.g., HGT-1 human gastric cells) and passage numbers (≤20) to reduce inter-assay variability .

Q. Regulatory and Quality Control

Q. What are the key impurities to monitor in this compound batches, and how are they quantified?

Methodological Answer:

- Impurity Profiling : Focus on synthesis byproducts like omeprazole sulfone (D) and desmethyl omeprazole. Use HPLC with a gradient elution (acetonitrile:phosphate buffer, pH 7.0) for simultaneous detection .

- Thresholds : Adhere to ICH Q3A guidelines—reporting threshold 0.05%, identification threshold 0.10%, and qualification threshold 0.15% .

Q. How can researchers validate bioanalytical methods for this compound in plasma samples?

Methodological Answer:

- Validation Parameters : Include linearity (1–100 ng/mL), intra-/inter-day precision (CV ≤15%), and recovery (>85%) per FDA guidelines. Use matrix-matched calibration curves to account for plasma protein binding .

- Stability Tests : Assess freeze-thaw (3 cycles), short-term (24 hrs at 25°C), and long-term (-80°C for 30 days) stability. Degradation ≤10% is acceptable .

Q. Research Design and Ethical Compliance

Q. What frameworks ensure rigorous hypothesis testing for this compound’s therapeutic efficacy?

Methodological Answer:

- PICO Framework : Define Population (e.g., GERD patients), Intervention (20 mg this compound), Comparison (racemic omeprazole), and Outcomes (healing rate at 8 weeks) .

- FINER Criteria : Ensure hypotheses are Feasible (adequate sample size), Novel (enantiomer-specific effects), Ethical (IRB approval), and Relevant (addressing PK variability in CYP2C19 poor metabolizers) .

属性

IUPAC Name |

6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317408 | |

| Record name | (+)-Omeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119141-89-8, 119141-88-7 | |

| Record name | (+)-Omeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119141-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Omeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Esomeprazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。